molecular formula C17H20N2O3S B10993261 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B10993261
M. Wt: 332.4 g/mol
InChI Key: LDKRADTWACRNCX-CQSZACIVSA-N
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Description

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiazole ring and the methoxyphenyl group. Key steps include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets. The pyrrolidine ring and thiazole ring are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which may result in unique biological activities and applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C17H20N2O3S/c1-22-15-6-4-12(5-7-15)17-18-13(11-23-17)9-16(21)19-8-2-3-14(19)10-20/h4-7,11,14,20H,2-3,8-10H2,1H3/t14-/m1/s1

InChI Key

LDKRADTWACRNCX-CQSZACIVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC[C@@H]3CO

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC3CO

Origin of Product

United States

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